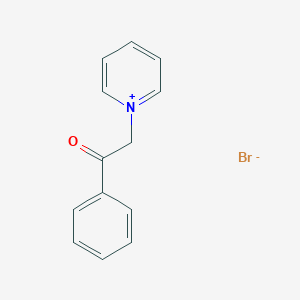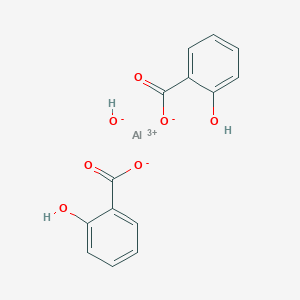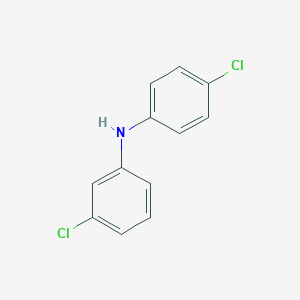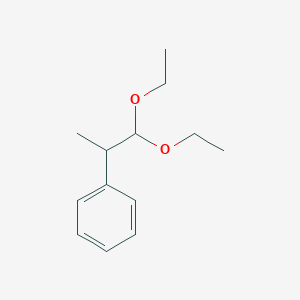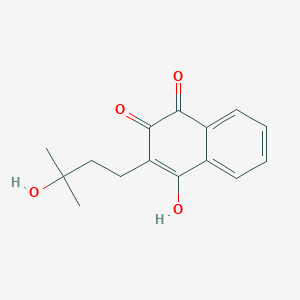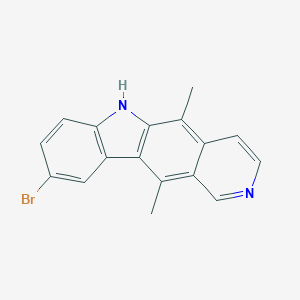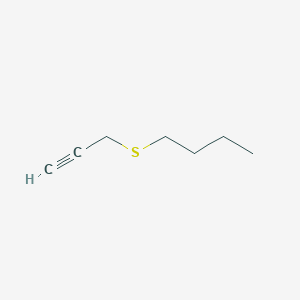
1-prop-2-ynylsulfanylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-prop-2-ynylsulfanylbutane is an organic compound that belongs to the class of sulfides. Sulfides are characterized by the presence of a sulfur atom bonded to two carbon atoms. This particular compound features a butyl group and a 2-propynyl group attached to the sulfur atom. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfide, butyl 2-propynyl can be achieved through several methods. One common approach involves the reaction of a thiolate anion with an alkyl halide. For instance, the reaction between butyl thiolate and 2-propynyl bromide under basic conditions can yield sulfide, butyl 2-propynyl . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of sulfide, butyl 2-propynyl may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling factors such as temperature, reaction time, and the concentration of reactants. Additionally, purification techniques like distillation or recrystallization may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-prop-2-ynylsulfanylbutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound back to its thiol precursor.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol precursors.
Substitution: Various substituted sulfides depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
1-prop-2-ynylsulfanylbutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-sulfur bonds.
Biology: The compound can be used in studies involving sulfur-containing biomolecules and their interactions.
Wirkmechanismus
The mechanism of action of sulfide, butyl 2-propynyl involves its ability to participate in nucleophilic substitution reactions. The sulfur atom, being nucleophilic, can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds. This reactivity is crucial in various synthetic applications and biological interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl methyl sulfide: Similar structure but with different alkyl groups.
Propyl sulfide: Contains a propyl group instead of a butyl group.
Thiophenol: Contains a phenyl group attached to the sulfur atom.
Uniqueness
1-prop-2-ynylsulfanylbutane is unique due to the presence of both a butyl group and a 2-propynyl group, which can influence its reactivity and applications. The combination of these groups allows for specific interactions and reactions that may not be possible with other sulfides.
Eigenschaften
CAS-Nummer |
17277-57-5 |
|---|---|
Molekularformel |
C7H12S |
Molekulargewicht |
128.24 g/mol |
IUPAC-Name |
1-prop-2-ynylsulfanylbutane |
InChI |
InChI=1S/C7H12S/c1-3-5-7-8-6-4-2/h2H,3,5-7H2,1H3 |
InChI-Schlüssel |
BPAWIQMMOKUBRA-UHFFFAOYSA-N |
SMILES |
CCCCSCC#C |
Kanonische SMILES |
CCCCSCC#C |
Key on ui other cas no. |
17277-57-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


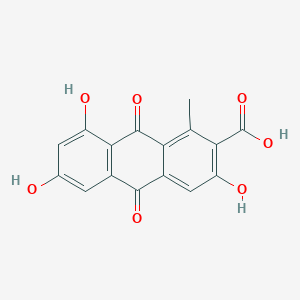
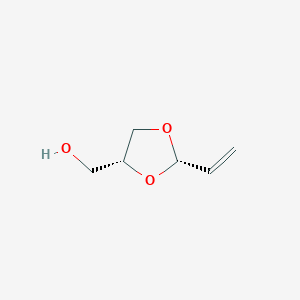
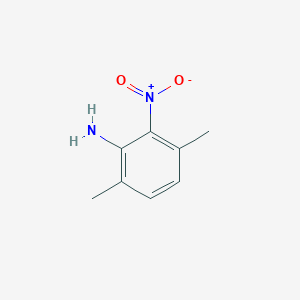
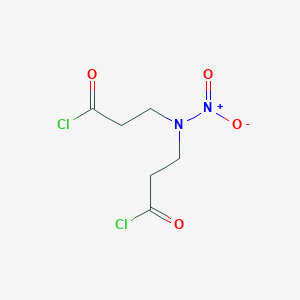
![1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B98572.png)
![Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate](/img/structure/B98573.png)
